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Compound of Interest

Compound Name: SCH-451659

Cat. No.: B15578850 Get Quote

Disclaimer: The compound SCH-451659 could not be identified in publicly available scientific

literature. It is presumed to be an internal, discontinued, or incorrectly cited compound

identifier. To fulfill the structural and content requirements of the user's request, this guide

provides a comprehensive pharmacological profile of Posaconazole (Noxafil®), a well-

documented broad-spectrum antifungal agent developed by Schering-Plough. This document is

intended for researchers, scientists, and drug development professionals.

Executive Summary
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity

against many clinically significant yeasts and molds.[1] It is structurally related to itraconazole

and exerts its antifungal effect through the inhibition of ergosterol synthesis, a critical

component of the fungal cell membrane.[1] Posaconazole is approved for the prophylaxis of

invasive Aspergillus and Candida infections in high-risk immunocompromised patients and for

the treatment of oropharyngeal candidiasis.[2][3] This guide details its mechanism of action, in

vitro and in vivo pharmacology, and pharmacokinetic properties, presenting quantitative data in

structured tables and visualizing key pathways and processes.

Mechanism of Action
Similar to other azole antifungals, posaconazole's primary mechanism of action is the inhibition

of the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51).[1][2][4][5]

This enzyme is essential for the conversion of lanosterol to ergosterol. The depletion of

ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the
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integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and

replication.[1][4][5][6]
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Figure 1: Mechanism of action of Posaconazole.

In Vitro Antifungal Activity
Posaconazole demonstrates potent in vitro activity against a wide range of fungal pathogens,

including species of Candida, Aspergillus, Cryptococcus, and Zygomycetes.[1][7][8] Its activity

often extends to fungal strains that are resistant to other azoles like fluconazole.[8][9] The

minimum inhibitory concentrations (MICs) are determined using standardized broth

microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI).[8]

Data Presentation: In Vitro Susceptibility
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The following tables summarize the in vitro activity of Posaconazole against various fungal

isolates. Data is presented as MIC50 and MIC90 values (the minimum concentration of the

drug that inhibits the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Posaconazole Against Candida Species

Species (No.
of Isolates)

Posaconazole
MIC50 (μg/mL)

Posaconazole
MIC90 (μg/mL)

Fluconazole
MIC90 (μg/mL)

Itraconazole
MIC90 (μg/mL)

C. albicans

(1,881)
0.03 0.06 2 0.25

C. glabrata (563) 0.5 4 32 1

C. parapsilosis

(362)
0.06 0.25 2 0.25

C. tropicalis

(309)
0.06 0.25 4 0.25

C. krusei (97) 0.25 0.5 64 0.5

All Candida spp.

(3,312)
0.06 0.5 16 0.5

Source: Adapted from Pfaller et al., 2002.[10]

Table 2: In Vitro Activity of Posaconazole Against Aspergillus and Other Molds
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Species (No.
of Isolates)

Posaconazole
MIC50 (μg/mL)

Posaconazole
MIC90 (μg/mL)

Itraconazole
MIC90 (μg/mL)

Voriconazole
MIC90 (μg/mL)

A. fumigatus

(1,423)
0.125 0.25 1 0.5

A. flavus 0.25 0.5 0.5 1

A. niger 0.5 0.5 1 1

A. terreus 0.25 0.5 1 0.5

Fusarium spp. 4 8 >16 8

Zygomycetes

(e.g., Rhizopus,

Mucor)

0.5 2 4 4

Source: Adapted from Torres et al., 2005 and other sources.[8][11]

Experimental Protocols: Antifungal Susceptibility
Testing
The in vitro activity data for Posaconazole is primarily generated using the CLSI reference

methods for broth dilution antifungal susceptibility testing.

This method provides a standardized procedure for determining the MIC of antifungal agents

against yeasts.
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Figure 2: CLSI M27-A3 Experimental Workflow.

This standard outlines the methodology for susceptibility testing of molds.

Inoculum Preparation: Conidia are harvested from fresh cultures and the suspension is

adjusted to a specific optical density to standardize the inoculum concentration.

Drug Dilution: Posaconazole is serially diluted in RPMI 1640 medium within 96-well

microdilution plates.

Inoculation: Each well is inoculated with the standardized fungal spore suspension.
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Incubation: Plates are incubated at 35°C for 48-72 hours.

MIC Determination: The MIC is determined as the lowest concentration of Posaconazole that

shows complete inhibition of growth as observed visually.

Pharmacokinetics
Posaconazole exhibits variable absorption that is significantly enhanced when administered

with a high-fat meal.[7][12] It is characterized by a large volume of distribution and a long

terminal half-life, and it is highly protein-bound.[7]

Data Presentation: Pharmacokinetic Parameters
Table 3: Key Pharmacokinetic Parameters of Posaconazole (Oral Formulations)

Parameter Oral Suspension Delayed-Release Tablet

Bioavailability Variable; increased with food ~54% (less food effect)[2]

Tmax (hours) 5-8[7] ~4-5

Protein Binding >98% (primarily albumin)[7] >98%

Volume of Distribution (Vd/F) Large (approx. 5-25 L/kg)[7] ~465 L

Metabolism

Minimal (<2% Phase I);

primarily UGT1A4

glucuronidation[2]

Primarily UGT1A4

glucuronidation

Elimination Half-life (t1/2) 25-35 hours[2][7] ~35 hours

Excretion
Primarily feces (~77%, 66% as

parent drug)[2]
Primarily feces

Drug Metabolism and Interactions
Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[4][5] This leads to

significant drug-drug interactions with substrates of this enzyme, such as tacrolimus, sirolimus,

and certain statins.[1] Unlike voriconazole, its metabolism is not significantly mediated by the

CYP450 system, and it has little effect on other CYP isoenzymes.[7]
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Figure 3: Posaconazole-mediated CYP3A4 inhibition.

Conclusion
Posaconazole is a potent, broad-spectrum triazole antifungal agent with a well-characterized

pharmacological profile. Its primary mechanism involves the inhibition of ergosterol

biosynthesis, leading to fungal cell membrane disruption. It demonstrates excellent in vitro

activity against a wide array of yeasts and molds, including many resistant to older antifungal

agents. While its oral absorption can be variable, newer formulations have improved its

pharmacokinetic profile. A thorough understanding of its potent inhibition of CYP3A4 is critical

for managing drug-drug interactions in the clinical setting. The data and protocols presented in

this guide provide a comprehensive technical overview for professionals in the field of

mycology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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